TRIS(DIMETHYLSILOXY)ETHOXYSILANE

Sol-Gel Chemistry Polymer Synthesis Controlled Crosslinking

TRIS(DIMETHYLSILOXY)ETHOXYSILANE (CAS 865811-55-8) is a specialty branched alkoxysilane with the molecular formula C₈H₂₆O₄Si₄ and a molecular weight of 298.63 g/mol. This compound features a unique structure: a central silicon atom bonded to three dimethylsiloxy (–OSi(CH₃)₂H) groups and a single reactive ethoxy (–OCH₂CH₃) group.

Molecular Formula C8H26O4Si4
Molecular Weight 298.63 g/mol
CAS No. 865811-55-8
Cat. No. B8822569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRIS(DIMETHYLSILOXY)ETHOXYSILANE
CAS865811-55-8
Molecular FormulaC8H26O4Si4
Molecular Weight298.63 g/mol
Structural Identifiers
SMILESC[SiH](C)OC(CO[SiH3])(O[SiH](C)C)O[SiH](C)C
InChIInChI=1S/C8H26O4Si4/c1-14(2)10-8(7-9-13,11-15(3)4)12-16(5)6/h14-16H,7H2,1-6,13H3
InChIKeyPHYNXMWJQZAZRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TRIS(DIMETHYLSILOXY)ETHOXYSILANE (CAS 865811-55-8): Technical Profile and Procurement Baseline for Specialty Silicone Synthesis


TRIS(DIMETHYLSILOXY)ETHOXYSILANE (CAS 865811-55-8) is a specialty branched alkoxysilane with the molecular formula C₈H₂₆O₄Si₄ and a molecular weight of 298.63 g/mol . This compound features a unique structure: a central silicon atom bonded to three dimethylsiloxy (–OSi(CH₃)₂H) groups and a single reactive ethoxy (–OCH₂CH₃) group . This configuration distinguishes it from simpler alkoxysilanes and from fully substituted analogs like tetrakis(dimethylsiloxy)silane. It is primarily utilized as a surface modifier, crosslinker, and precursor in the synthesis of advanced silicone polymers, coatings, and hybrid materials . Its key physical properties, including a density of 0.834 g/cm³ and a boiling point of 108-109 °C at 40 mmHg , define its handling and processing envelope for industrial and research applications.

Why TRIS(DIMETHYLSILOXY)ETHOXYSILANE (865811-55-8) Cannot Be Directly Substituted with Other Alkoxysilanes: Structural Basis for Differentiated Performance


The performance of alkoxysilanes is highly dependent on their organic substitution pattern, which governs hydrolysis kinetics, network formation, and the ultimate properties of the modified material [1]. TRIS(DIMETHYLSILOXY)ETHOXYSILANE occupies a distinct niche. Its single ethoxy group provides a controlled, monofunctional condensation site, limiting the degree of crosslinking to form linear or moderately branched structures . This contrasts sharply with tetrafunctional alkoxysilanes like tetraethoxysilane (TEOS) which form dense, rigid, highly crosslinked silica networks, or with compounds like tetrakis(dimethylsiloxy)silane, which possess four reactive Si-H sites for different crosslinking chemistries [2]. Furthermore, the steric bulk of the three dimethylsiloxy groups imparts significant hydrophobic character and chain flexibility , a feature not present in simple alkyltrialkoxysilanes. Substituting this compound with a generic silane would alter the degree of crosslinking, change the hydrophobicity, and modify the flexibility of the resulting material, leading to unpredictable and likely suboptimal performance in applications designed for its specific architecture.

Quantitative Differentiation of TRIS(DIMETHYLSILOXY)ETHOXYSILANE (865811-55-8) from Analogs: A Data-Driven Evidence Guide


Functional Site Stoichiometry: Controlled Monofunctional Condensation vs. Tetrafunctional Network Formation

TRIS(DIMETHYLSILOXY)ETHOXYSILANE possesses exactly one hydrolysable ethoxy group per molecule, in contrast to the four ethoxy groups of tetraethoxysilane (TEOS) or the three alkoxy groups of common trialkoxysilanes . This fundamental stoichiometric difference dictates the maximum crosslink density of the resulting siloxane network. While TEOS forms a dense, 3D silica network with a theoretical crosslink density approaching 4, this compound acts as a chain terminator or end-cap, producing linear or low-branching structures . This enables the synthesis of flexible, rubbery silicones versus rigid, glassy silicas, a crucial differentiator for materials design.

Sol-Gel Chemistry Polymer Synthesis Controlled Crosslinking

Physical Property Divergence: Density, Volatility, and Processability Compared to Tetrakis(dimethylsiloxy)silane

The replacement of a dimethylsiloxy group in tetrakis(dimethylsiloxy)silane (TDSS) with an ethoxy group in TRIS(DIMETHYLSILOXY)ETHOXYSILANE leads to quantifiable changes in key physical properties relevant to processing. The target compound exhibits a density of 0.834 g/cm³ and a boiling point of 108-109 °C at 40 mmHg . Its close analog, TDSS, has a higher molecular weight and a reported density of 0.886 g/cm³ and a boiling point of 188-190 °C at atmospheric pressure [1]. The lower density and significantly lower boiling point of the target compound indicate higher volatility and lower viscosity, which can be advantageous for applications requiring efficient vapor deposition or improved flow and wetting characteristics.

Material Science Process Engineering Silicone Coatings

Controlled Hydrolytic Sensitivity Profile for Moisture-Cure Formulations

TRIS(DIMETHYLSILOXY)ETHOXYSILANE is classified as having hydrolytic sensitivity level '7: reacts slowly with moisture/water' . This contrasts with more reactive silanes (e.g., chlorosilanes or some methoxysilanes) that may react violently or too quickly, causing premature gelation or processing difficulties in ambient conditions. Its moderate reactivity, driven by the single ethoxy group, provides a practical processing window. This allows for formulation into one-part, moisture-cure systems where stability during storage is critical, while still enabling effective surface modification or crosslinking upon application.

Formulation Stability Adhesives and Sealants Surface Treatment

Architectural Role in Hybrid Material Design: End-Capping vs. Network Extension

The molecular architecture of TRIS(DIMETHYLSILOXY)ETHOXYSILANE—featuring three bulky, non-hydrolysable dimethylsiloxy 'arms' and a single reactive 'leg'—makes it a classic end-capping agent or macromonomer . When incorporated into a growing siloxane polymer chain, it terminates further condensation at that site while introducing a flexible, hydrophobic pendant group. This is structurally and functionally distinct from compounds like vinyltris(dimethylsiloxy)silane (CAS 160172-46-3), which, despite having three dimethylsiloxy groups, utilizes a polymerizable vinyl group for its primary incorporation mechanism [1]. The target compound's mechanism is purely condensation-driven, offering a different type of control in hybrid material synthesis.

Organic-Inorganic Hybrids Nanocomposites Silsesquioxanes

High-Value Application Scenarios for TRIS(DIMETHYLSILOXY)ETHOXYSILANE (865811-55-8) Based on Verifiable Differentiation


Controlled Surface Modification for Hydrophobic and Flexible Coatings

The compound's single reactive site and bulky, hydrophobic dimethylsiloxy groups make it ideal for grafting a flexible, water-repellent monolayer onto inorganic surfaces (e.g., silica, metal oxides) without creating a brittle, multi-layered network . This is supported by its 'slow reaction with moisture' profile, which allows for controlled deposition from solution . This application directly leverages its functional site stoichiometry (Evidence 3.1) and its moderate hydrolytic sensitivity (Evidence 3.3), providing a targeted alternative to both dense TEOS coatings and highly reactive chlorosilanes.

Synthesis of Well-Defined Linear or Star-Shaped Silicone Polymers

In polymer chemistry, this compound is a premier choice as an end-capping agent or a monofunctional monomer to control molecular weight and prevent unwanted crosslinking during silicone synthesis . Its architectural role (Evidence 3.4) allows chemists to terminate a growing chain, yielding polymers with predictable length and low polydispersity, or to act as a central core for synthesizing three-armed star polymers. This precise control is unattainable with multifunctional silanes, which would lead to uncontrolled branching and gelation.

Vapor-Phase Deposition of Thin Silicone Films for Electronics

The comparatively lower boiling point and density of TRIS(DIMETHYLSILOXY)ETHOXYSILANE, relative to higher molecular weight analogs like TDSS (Evidence 3.2), suggest its superior suitability for chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes . Its higher volatility facilitates more efficient vapor transport and uniform film formation on electronic components, such as in the creation of low-k dielectric layers or protective hydrophobic coatings on sensitive devices.

Formulation of Stable, One-Part Moisture-Cure Adhesives and Sealants

The compound's balanced reactivity (Evidence 3.3) is critical for formulating one-part moisture-cure silicone sealants. Its slow reaction with ambient moisture ensures a long shelf life and prevents premature curing in the container, while its single ethoxy group provides a clean, non-yellowing cure mechanism . This makes it a reliable crosslinker component in high-performance construction, automotive, and electronics assembly adhesives where long-term stability and predictable cure are essential.

Quote Request

Request a Quote for TRIS(DIMETHYLSILOXY)ETHOXYSILANE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.